Product packaging for Azaleatin-d3(Cat. No.:)

Azaleatin-d3

Cat. No.: B12415823
M. Wt: 319.28 g/mol
InChI Key: RJBAXROZAXAEEM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaleatin-d3 is a useful research compound. Its molecular formula is C16H12O7 and its molecular weight is 319.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O7 B12415823 Azaleatin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O7

Molecular Weight

319.28 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3

InChI Key

RJBAXROZAXAEEM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

Purity and Characterization of Azaleatin D3:

The chemical and isotopic purity of the Azaleatin-d3 standard must be verified upon receipt and periodically thereafter. This is typically achieved using high-resolution mass spectrometry and NMR spectroscopy. The certificate of analysis provided by the supplier should be reviewed and archived.

Standard Stock and Working Solutions:

Stock solutions of Azaleatin (B191873) and Azaleatin-d3 should be prepared in a suitable solvent and stored under conditions that prevent degradation (e.g., at low temperatures and protected from light).

The stability of these solutions should be periodically assessed.

Working solutions should be prepared fresh from the stock solutions as needed.

Calibration and Qc Samples:

A calibration curve should be prepared for each analytical batch by spiking a blank matrix with known concentrations of Azaleatin (B191873) and a constant concentration of Azaleatin-d3.

Quality control samples should be prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. These QC samples should be prepared from a separate stock solution of Azaleatin than that used for the calibrators.

Batch Acceptance Criteria:

Tracing Metabolic Pathways of Azaleatin in Non-Human Biological Systems

Stable isotope labeling with deuterium (B1214612) is an indispensable technique for elucidating the metabolic fate of xenobiotics. nih.gov this compound is ideally suited for these studies, enabling the precise tracking and quantification of the parent compound and its biotransformation products in complex biological matrices.

In vitro systems such as liver microsomes provide a simplified, controlled environment for studying drug metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net In a typical experiment, this compound is incubated with liver microsomes (e.g., from rats or mice) and necessary cofactors like NADPH. The reaction is quenched at various time points, and the mixture is analyzed by high-performance liquid chromatography-mass spectrometry (LC-MS).

The presence of the deuterium label allows for the unambiguous identification of metabolites derived from this compound. For instance, a primary metabolic pathway for methylated flavonoids is O-demethylation. The demethylation of this compound (which is 5-O-methylquercetin-d3) would yield Quercetin-d3. Other potential biotransformations include glucuronidation or sulfation at available hydroxyl groups. The mass difference between the substrate and its metabolites confirms the specific metabolic reaction that has occurred.

Table 1: Hypothetical In Vitro Metabolites of this compound in Rat Liver Microsomes This table presents hypothetical data for illustrative purposes.

Putative Metabolite Proposed Biotransformation Expected Mass Shift (from this compound)
M1: Quercetin-d3 O-Demethylation -14 Da (loss of CH₂)
M2: this compound-glucuronide Glucuronidation +176 Da (addition of C₆H₈O₆)
M3: Hydroxy-Azaleatin-d3 Hydroxylation +16 Da (addition of O)

While in vitro studies are informative, in vivo experiments in animal models are essential to understand the complete metabolic fate, distribution, and excretion of a compound. researchgate.netnih.gov In these studies, this compound is administered to laboratory animals, such as rats or mice. Blood, tissues, and excreta are collected over a defined period.

The use of this compound is critical for differentiating the administered compound from the complex background of the biological system. Plasma samples can be analyzed to determine the pharmacokinetic profile, including absorption, distribution, metabolism, and elimination half-life. The deuterium label ensures that the detected compound is unequivocally from the administered dose, improving the accuracy of these measurements.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration This table presents hypothetical data for illustrative purposes.

Parameter Unit Value
Tₘₐₓ (Time to max concentration) hours 2.5
Cₘₐₓ (Max plasma concentration) ng/mL 450
AUC (Area under the curve) ng·h/mL 2100
t₁/₂ (Elimination half-life) hours 6.8

A complete understanding of a compound's metabolism requires characterizing its excretion profile. Following administration of this compound to animal models, urine and feces are collected. These samples are then processed and analyzed using LC-MS to identify and quantify the parent compound and its full range of metabolites. This "metabolite fingerprinting" is greatly enhanced by the deuterium label, which acts as a beacon to pinpoint all related chemical species. Researchers can construct a comprehensive metabolic map, detailing the various biotransformation pathways and their relative importance, as well as the primary routes of elimination from the body.

For example, analysis might reveal that a significant portion of this compound is excreted in the urine as a glucuronide conjugate (M2), while a smaller fraction is eliminated as the demethylated product (M1), providing quantitative insights into its metabolic clearance. researchgate.net

Investigation of Enzyme Kinetics and Mechanistic Studies

Beyond simply tracing pathways, this compound is a sophisticated tool for investigating the specific mechanisms of enzyme action. The heavier mass of deuterium can influence the rate of reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). A KIE value (kH/kD) significantly greater than 1 is known as a primary KIE and indicates that the C-H bond is being broken in the rate-determining step of the reaction. princeton.edu

To study the enzymatic O-demethylation of Azaleatin, researchers can compare the reaction rates of Azaleatin versus this compound (with deuterium placed on the methyl group) using a specific enzyme, such as a purified cytochrome P450 isoform. If the C-H bond cleavage on the methyl group is the slowest step, the reaction with this compound will be slower, resulting in a primary KIE. This provides direct evidence for the reaction mechanism. nih.gov

Table 3: Hypothetical Enzyme Kinetics for the O-Demethylation of Azaleatin vs. This compound This table presents hypothetical data for illustrative purposes.

Substrate Enzyme Source Vₘₐₓ (nmol/min/mg protein) Kₘ (µM) Calculated KIE (kH/kD)
Azaleatin Recombinant CYP1A2 15.2 25 \multirow{2}{*}{4.1}
This compound Recombinant CYP1A2 3.7 26

A KIE value of 4.1 suggests that C-H bond cleavage is the rate-limiting step in the demethylation reaction catalyzed by this enzyme.

Isotopically labeled substrates like this compound are invaluable for elucidating the complex reaction mechanisms of enzymes that metabolize flavonoids. researchgate.netkoreascience.kr For instance, flavonoids can undergo various modifications, including hydroxylation, methylation, and glycosylation. By observing a KIE, researchers can confirm the specific step at which a C-H bond is broken, helping to piece together the catalytic cycle of the enzyme.

Furthermore, deuteration can sometimes alter the metabolic profile of a compound by slowing down one metabolic pathway, a phenomenon known as "metabolic switching." biojiva.com If the primary metabolic site is blocked or slowed by deuterium, the compound may be shunted towards alternative metabolic pathways. Observing this switch when using this compound can help identify secondary or less common enzymatic reactions that might otherwise be difficult to detect, providing a more complete picture of the compound's potential enzymatic interactions.

Applications of this compound in Biochemical and Metabolic Investigations

Currently, there is no publicly available scientific literature detailing the specific applications of this compound in biochemical and metabolic investigations. Extensive searches of scientific databases and chemical supplier information have not yielded any research findings on its use in the areas outlined below.

Role of Azaleatin D3 in Fundamental Research on Flavonoid Biology

Contributions to Understanding Azaleatin (B191873) Biosynthesis and Related Flavonoid Pathways (General)

The biosynthesis of flavonoids in plants involves complex, multi-step enzymatic pathways. Understanding these pathways is essential for metabolic engineering and harnessing the natural production of these valuable compounds. ijsr.in Azaleatin (5-O-methylquercetin) is a methylated flavonoid derived from quercetin, a common flavonol. nih.govnih.gov Recent metabolomic studies in plants like Paeonia have shown that methylated flavonoids such as azaleatin have tissue-specific accumulation, indicating tightly regulated biosynthetic processes. mdpi.com

The use of isotopically labeled compounds like Azaleatin-d3 is a powerful strategy for mapping these biosynthetic routes. By introducing this compound or its deuterated precursors into a biological system, such as plant cell cultures or recombinant microorganisms, researchers can trace its metabolic fate. sci-hub.seacs.org The deuterium (B1214612) label acts as a "heavy" tag that can be tracked using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the unambiguous identification of downstream metabolites derived from the labeled precursor, helping to identify novel enzymes and intermediate compounds in the flavonoid grid. researchgate.netcapes.gov.br This approach is analogous to studies where deuterated building blocks are used to produce and track other deuterated flavonoids, which enhances their stability and allows for precise tracking in metabolic studies. scbt.comsci-hub.se

Research ApplicationUtility of this compound
Metabolic Pathway Elucidation Serves as a stable isotope tracer to map the conversion of azaleatin to other metabolites.
Enzyme Function Discovery Helps identify specific enzymes (e.g., glycosyltransferases, methyltransferases) that modify azaleatin.
Quantification in Biological Matrices Acts as an ideal internal standard for accurate measurement of endogenous azaleatin levels in plant tissues. capes.gov.br

Utilizing this compound as a Molecular Probe for Ligand-Target Interactions in Non-Clinical Models

A molecular probe is a molecule used to study the properties and interactions of other molecules, such as proteins. wikipedia.orgthermofisher.com this compound is an effective molecular probe for studying ligand-target interactions in various non-clinical experimental setups. Its key advantage is that its interaction with biological targets is identical to that of natural azaleatin, but the deuterium label allows for its precise detection and quantification, especially in complex mixtures. scbt.com

Determining the binding affinity of a ligand to its receptor is fundamental in pharmacology. nih.gov Receptor binding assays are commonly performed using radiolabeled ligands to determine key parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax). revvity.comfrontiersin.org However, stable isotope-labeled compounds like this compound offer a non-radioactive alternative.

In a typical competitive binding assay, a fixed concentration of a labeled ligand is incubated with a receptor source (e.g., cell membrane preparations) in the presence of varying concentrations of an unlabeled test compound. mdpi.com this compound can be used as the labeled competitor. By measuring the amount of this compound that remains bound to the receptor at different concentrations of the unlabeled ligand, a competition curve can be generated. From this curve, the inhibitory concentration (IC₅₀) and the binding affinity (Ki) of the test compound can be calculated. The quantification of bound and unbound this compound is accomplished with high sensitivity and specificity using LC-MS. This methodology allows for the screening of novel ligands that interact with receptors targeted by azaleatin. mdpi.com

Azaleatin has been identified as an inhibitor of several key enzymes, making it a compound of interest in drug discovery. This compound is an invaluable tool in these investigations, primarily serving as a precise analytical standard to confirm inhibitor concentrations and to study its metabolic stability during the assay.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Azaleatin is known to be an inhibitor of DPP-IV, a serine protease that is a validated drug target for type 2 diabetes. medchemexpress.comsigmaaldrich.com The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which helps to regulate blood glucose levels. medchemexpress.com Enzyme inhibition assays for DPP-IV often use fluorometric or colorimetric substrates to measure the enzyme's activity. nih.govelabscience.com In such assays, this compound can be used as an internal standard during LC-MS analysis to accurately measure the concentration of the active inhibitor, azaleatin, in the assay medium, ensuring the reliability of the calculated inhibition constants (e.g., IC₅₀, Ki). The use of deuterated standards is a common practice in research on DPP-IV inhibitors. medchemexpress.com

Dengue NS2B-NS3 Protease Inhibition: The dengue virus NS2B-NS3 protease is essential for viral replication and is a prime target for the development of antiviral drugs. who.int A 2024 study demonstrated that azaleatin acts as a non-competitive, allosteric inhibitor of this protease. nih.gov The study employed a fluorescence-based assay to determine the inhibitory activity of azaleatin. nih.gov In follow-up in vitro and cell-based studies, this compound could be used to precisely track the uptake and metabolism of azaleatin, helping to correlate the observed antiviral activity with the intracellular concentration of the compound. This is critical because the bioavailability and metabolic stability of flavonoids are often limiting factors in their therapeutic application. nih.govresearchgate.net

Enzyme TargetAzaleatin Inhibition DataResearch ContextCitation
Dengue NS2B-NS3 Protease IC₅₀: 38 µg/mLNon-competitive, allosteric inhibition. Azaleatin binds to an allosteric pocket, not the active site. nih.gov
Kᵢ: 26.82 µg/mLThe inhibition constant (Kᵢ) indicates a moderate binding affinity. nih.gov
DPP-IV Identified as an inhibitorAzaleatin is listed as a DPP-IV inhibitor for research into type 2 diabetes and obesity. medchemexpress.com

Understanding how a compound enters and distributes within a cell is crucial for evaluating its biological activity. nih.gov Studies on cellular uptake often use fluorescently tagged molecules or radiolabels. biorxiv.org However, for a non-fluorescent molecule like azaleatin, a deuterated version provides a superior method for quantification.

Researchers can use this compound to study uptake kinetics and distribution in various non-human cell lines (e.g., HeLa, A549, MCF-7). mdpi.complos.org The experimental protocol typically involves incubating the cells with a known concentration of this compound for different time points. Subsequently, the cells are washed and lysed. The concentration of this compound in the cell lysate can be accurately quantified using LC-MS, which can easily distinguish the deuterated probe from endogenous cellular components. plos.org Furthermore, subcellular fractionation can be performed to determine the distribution of this compound in different organelles (e.g., mitochondria, nucleus, cytoplasm), providing insights into its mechanism of action. This approach also allows for the investigation of uptake mechanisms by using various inhibitors of endocytic pathways, such as clathrin-mediated endocytosis or macropinocytosis. biorxiv.orgmdpi.com

Future Research Trajectories for this compound: A Deuterated Flavonoid Perspective

The exploration of deuterated compounds has opened new frontiers in analytical and biomedical research. This compound, a deuterated form of the naturally occurring flavonoid Azaleatin, stands as a promising tool for advancing our understanding of flavonoid biochemistry and pharmacology. While research directly focused on this compound is still nascent, its potential applications are vast, spanning from enhancing analytical precision to offering novel insights into metabolic processes and structure-activity relationships. This article outlines the future directions and emerging research avenues for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.